Product packaging for 4-Phenyl-5-methyl-6-hydroxypyrimidine(Cat. No.:CAS No. 37898-32-1)

4-Phenyl-5-methyl-6-hydroxypyrimidine

Cat. No.: B189510
CAS No.: 37898-32-1
M. Wt: 186.21 g/mol
InChI Key: IYGHYUXIKOIFPX-UHFFFAOYSA-N
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Description

4-Phenyl-5-methyl-6-hydroxypyrimidine is a functionalized pyrimidine compound of high interest in synthetic and medicinal chemistry research. The pyrimidine core is a privileged structure in drug discovery, found in a wide range of therapeutic agents, including antimicrobials, antineoplastics, and antivirals . The specific substitution pattern on this compound, featuring a phenyl group and a hydroxymethyl moiety, makes it a valuable scaffold for constructing more complex molecules. Similar 5-hydroxymethylpyrimidine derivatives have been investigated for their cytotoxic properties against various cancer cell lines and for their antimicrobial activities . Furthermore, the hydroxypyrimidine structure is a key intermediate in organic synthesis. It can be used to prepare novel compound libraries for high-throughput screening in drug discovery programs . This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B189510 4-Phenyl-5-methyl-6-hydroxypyrimidine CAS No. 37898-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37898-32-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

IYGHYUXIKOIFPX-UHFFFAOYSA-N

SMILES

CC1=C(N=CNC1=O)C2=CC=CC=C2

Isomeric SMILES

CC1=C(NC=NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(NC=NC1=O)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Pyrimidine Ring Formation and Transformations

Detailed Mechanistic Studies of 4-Phenyl-5-methyl-6-hydroxypyrimidine Synthetic Pathways

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of pyrimidine (B1678525) synthesis can be applied. The classical and most common methods for pyrimidine ring synthesis involve the condensation of a β-dicarbonyl compound with an N-C-N containing species like an amidine, urea (B33335), or guanidine (B92328). wikipedia.org For this compound, a plausible synthetic route would involve the reaction of a β-ketoester, such as ethyl 2-phenyl-3-oxobutanoate, with a suitable amidine or urea derivative.

The general mechanism for such condensations typically involves:

Nucleophilic attack: The amino group of the N-C-N component attacks one of the carbonyl carbons of the β-dicarbonyl compound.

Intramolecular cyclization: A subsequent intramolecular nucleophilic attack by the other nitrogen atom onto the remaining carbonyl group leads to a dihydropyrimidine (B8664642) intermediate.

Dehydration/Aromatization: Elimination of water molecules results in the formation of the stable aromatic pyrimidine ring.

A study by Pinner in 1884, which marked the beginning of the systematic study of pyrimidines, involved the condensation of ethyl acetoacetate (B1235776) with amidines, a reaction type that is fundamental to understanding the formation of substituted pyrimidines. wikipedia.org

Insights into Pyrimidine Annulation and Cyclization Mechanisms

Modern synthetic strategies have moved beyond classical condensations to include more sophisticated and efficient methods for constructing the pyrimidine ring. These often involve cascade reactions and the activation of otherwise inert C-H bonds, providing novel entries into complex pyrimidine structures.

A significant advancement in pyrimidine synthesis involves a copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This method employs a cascade reaction sequence that includes:

Oxidative Dehydrogenation: The saturated ketone is first converted to an enone intermediate through a radical process facilitated by a copper catalyst and a mediator like 4-HO-TEMPO. organic-chemistry.org

Annulation: The amidine then undergoes a [3+3] annulation with the in-situ generated enone.

Oxidative Aromatization: The resulting intermediate undergoes oxidative aromatization to yield the final pyrimidine product. organic-chemistry.org

This approach is notable for its use of readily available starting materials and its high atom economy. organic-chemistry.org Another example of a cascade annulation strategy involves the use of isopropene derivatives as C3 synthons with a nitrogen source to form substituted pyrimidines. nih.gov

The direct functionalization of C-H bonds represents a powerful tool in organic synthesis. In the context of pyrimidine synthesis, the activation of β-C(sp³)–H bonds in saturated ketones has been a key step in the aforementioned copper-catalyzed [3+3] annulation. organic-chemistry.org This strategy avoids the need for pre-functionalized substrates, making the synthesis more efficient. The pyridine (B92270) and pyrimidine groups themselves can also act as directing groups in C-H activation reactions, although they are generally considered poorly functionalizable heteroarenes. researchgate.net The development of methods for the direct C-H arylation of pyrimidine nucleosides, particularly at the C5 and C6 positions of the uracil (B121893) ring, has also been a focus of research, though controlling regioselectivity remains a challenge. nih.govresearchgate.net

Mechanistic studies have identified key intermediates in pyrimidine synthesis. In the copper-catalyzed [3+3] annulation, the enone is a crucial intermediate formed via radical processes. organic-chemistry.org While the term "polar radical pairs" is not explicitly mentioned in the context of this compound synthesis in the provided results, radical mechanisms are implicated in certain synthetic routes. For instance, some proposed mechanisms for copper-catalyzed C-H functionalization/cyclization reactions are suggested to proceed through a double single-electron transfer (SET) type radical mechanism.

Application of Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms in pyrimidine synthesis. jchemrev.com DFT calculations can provide valuable insights into:

Reaction Pathways: Computational studies can map out the potential energy surface of a reaction, helping to identify the most likely pathway and elucidate the transformation of reactants to products. researchgate.net

Transition States: The structures and energies of transition states can be calculated, providing information about the activation barriers of different steps in the mechanism. rsc.org

Intermediate Stability: The relative energies of intermediates can be assessed to understand their role and lifetime in the reaction sequence. researchgate.net

Stereospecificity: In cases where stereocenters are formed, computational models can help explain the observed stereochemical outcome. rsc.org

For example, computational studies have been used to investigate the mechanism of Diels-Alder reactions for pyrimidine synthesis, the ring-opening of pyrimidines, and the stereospecificity of enzymes involved in pyrimidine metabolism. researchgate.netrsc.orgmdpi.com These theoretical investigations complement experimental findings and provide a deeper, molecular-level understanding of the reaction dynamics. jchemrev.com

Table of Key Mechanistic Features in Pyrimidine Synthesis

Mechanistic FeatureDescriptionExample Reaction
Classical Condensation Reaction of a β-dicarbonyl compound with an N-C-N synthon (e.g., amidine, urea). wikipedia.orgSynthesis of 2-substituted pyrimidines from amidines and β-dicarbonyls. wikipedia.org
Cascade Annulation A multi-step reaction sequence occurring in one pot, often involving annulation and aromatization. organic-chemistry.orgnih.govCopper-catalyzed [3+3] annulation of amidines and saturated ketones. organic-chemistry.org
C(sp³)–H Activation Direct functionalization of a carbon-hydrogen single bond on a tetrahedral carbon. organic-chemistry.orgnih.govβ-C(sp³)–H functionalization of saturated ketones for pyrimidine synthesis. organic-chemistry.org
Oxidative Dehydrogenation Removal of hydrogen from a molecule to form a double bond, often as part of a cascade. organic-chemistry.orgFormation of an enone intermediate from a saturated ketone. organic-chemistry.org
Computational Elucidation Use of theoretical methods like DFT to study reaction pathways, transition states, and intermediates. jchemrev.comresearchgate.netrsc.orgDFT study of the reaction mechanism and stereospecificity of dihydropyrimidinase. rsc.org

Tautomeric Equilibria of 4 Phenyl 5 Methyl 6 Hydroxypyrimidine and Hydroxypyrimidine Systems

Theoretical Principles of Lactim-Lactam (Keto-Enol) Tautomerism in Pyrimidine (B1678525) Heterocycles

Lactam-lactim tautomerism is a specific type of prototropic tautomerism where a proton migrates between a nitrogen and an oxygen atom within a heterocyclic system. askiitians.com In the context of 4-Phenyl-5-methyl-6-hydroxypyrimidine, this equilibrium involves the interconversion between the hydroxyl (lactim or enol) form and the oxo (lactam or keto) forms. The lactim form, this compound, possesses an aromatic pyrimidine ring with a hydroxyl group at the 6-position. The lactam forms, on the other hand, exist as pyrimidinone structures where the proton from the hydroxyl group has migrated to one of the ring nitrogen atoms, resulting in the formation of a carbonyl group.

The position of the tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring. nih.gov In the gas phase, the relative stability of the tautomers is primarily determined by their electronic energies. However, in solution, solute-solvent interactions can significantly shift the equilibrium towards the more polar tautomer. Generally, the lactam form is more polar than the lactim form and is therefore favored in polar solvents.

The aromaticity of the pyrimidine ring is a key factor governing the stability of the lactim tautomer. The lactim form retains the aromatic character of the pyrimidine ring, which is a stabilizing factor. In contrast, the lactam form has a partially saturated ring, which disrupts the aromaticity to some extent. However, the formation of a strong carbonyl bond in the lactam form provides a significant thermodynamic advantage. The interplay between these opposing factors—aromaticity and bond energy—is a central theme in the study of hydroxypyrimidine tautomerism. nih.gov

Computational Modeling of Tautomeric Preferences and Stabilities

Computational chemistry provides powerful tools to investigate the tautomeric equilibria of heterocyclic compounds, offering insights into the relative stabilities of tautomers, the transition states for their interconversion, and the factors that influence the equilibrium.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are widely employed to model the tautomerism of hydroxypyrimidines. nih.govnih.gov These methods can accurately predict the geometries of the different tautomers and their relative energies. For instance, in a computational study of 4(3H)-pyrimidinone, the introduction of a nitrogen atom into the 2-hydroxypyridine ring was shown to shift the equilibrium towards the ketonic form. nih.gov

Different levels of theory and basis sets can be used to achieve the desired accuracy. For example, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for studying tautomerism in heterocyclic systems. orientjchem.org More advanced methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide even more accurate results, albeit at a higher computational cost. nih.gov

A hypothetical computational study on this compound would involve optimizing the geometries of the lactim and lactam tautomers and calculating their electronic energies. The zero-point vibrational energies (ZPVE) and thermal corrections can also be included to obtain the relative Gibbs free energies, which provide a more accurate prediction of the tautomeric equilibrium constant.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Lactim (OH form)0.000.00
Lactam (N1-H form)-2.50-2.20
Lactam (N3-H form)-1.80-1.55

Note: This table is illustrative and based on general trends observed in similar systems. Actual values would require specific calculations for this compound.

Substituents on the pyrimidine ring can have a profound impact on the tautomeric equilibrium through a combination of electronic and steric effects. rsc.org

Electronic Effects: The phenyl group at the 4-position of this compound is an electron-withdrawing group through resonance and an electron-donating or -withdrawing group through induction, depending on its orientation. An electron-withdrawing group can stabilize the lactam form by delocalizing the negative charge on the pyrimidine ring. Conversely, an electron-donating group would be expected to stabilize the lactim form. The methyl group at the 5-position is a weak electron-donating group, which would slightly favor the lactim form.

Steric Effects: The phenyl and methyl groups can also exert steric effects that influence the planarity of the molecule and, consequently, the tautomeric equilibrium. rsc.org Steric hindrance between the substituents and adjacent atoms can destabilize certain tautomers or conformations. In the case of this compound, the phenyl group may twist out of the plane of the pyrimidine ring to minimize steric interactions, which could affect the extent of electronic communication between the two rings.

Aromaticity is a key factor in determining the stability of the tautomeric forms of hydroxypyrimidines. The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. ias.ac.innih.gov NICS values are calculated at the center of the ring (NICS(0)) or at a point above the ring (NICS(1)). A negative NICS value indicates aromaticity, while a positive value suggests anti-aromaticity, and a value close to zero is indicative of a non-aromatic system.

Table 2: Hypothetical NICS(1)zz Values (in ppm) for the Pyrimidine Ring of this compound Tautomers.

TautomerNICS(1)zz (ppm)Aromatic Character
Lactim (OH form)-12.5Aromatic
Lactam (N1-H form)-5.2Weakly Aromatic
Lactam (N3-H form)-6.1Weakly Aromatic

Note: This table is for illustrative purposes. The NICS values are hypothetical and would need to be confirmed by specific calculations.

Computational chemistry can be used to determine the thermodynamic parameters of the tautomerization reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the equilibrium. researchgate.netnih.gov These parameters provide a complete thermodynamic description of the tautomeric equilibrium and its temperature dependence.

The enthalpy change (ΔH) reflects the difference in the bond energies and electronic stabilization of the tautomers. The entropy change (ΔS) is related to the change in the number of possible conformations and vibrational modes of the tautomers. The Gibbs free energy change (ΔG) combines the enthalpic and entropic contributions and determines the position of the equilibrium at a given temperature. A study on the tautomerism of 6-methoxy-2-pyridone in water provided detailed equilibrium and activation thermodynamic parameters. rsc.org

Spectroscopic Characterization of Tautomeric Forms

Spectroscopic techniques are indispensable for the experimental investigation of tautomeric equilibria, providing direct evidence for the existence of different tautomers and allowing for their quantitative analysis.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbon atoms are sensitive to the electronic environment, and thus, the lactim and lactam forms of this compound would be expected to have distinct NMR spectra. nih.govscispace.com In cases of rapid interconversion between tautomers on the NMR timescale, an averaged spectrum is observed. Variable temperature NMR studies can be used to slow down the interconversion and observe the individual tautomers. For example, 13C NMR spectra have been used to study the keto-enol tautomerism in crystals of pyridothiazine derivatives. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the different tautomers. nih.govnih.govnih.gov The lactam form of this compound would exhibit a characteristic carbonyl (C=O) stretching vibration in the region of 1650-1700 cm⁻¹, which would be absent in the spectrum of the lactim form. The lactim form, on the other hand, would show a characteristic O-H stretching vibration. Two-dimensional IR (2D IR) spectroscopy has been shown to be a powerful technique for identifying lactam and lactim tautomers in aqueous solutions. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy can also be used to study tautomeric equilibria, as the different tautomers often have distinct electronic absorption spectra. nih.govnih.gov The lactim form, with its fully aromatic pyrimidine ring, is expected to have a different absorption maximum and molar absorptivity compared to the less aromatic lactam forms. By analyzing the changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to determine the equilibrium constant for the tautomerization. For example, the tautomeric behavior of carbonyl and thiocarbonyl pyrimidine derivatives has been investigated using UV-visible spectroscopy. nih.gov

Infrared (IR) Spectroscopy for Tautomer Distinction

Infrared (IR) spectroscopy is a powerful tool for distinguishing between the tautomeric forms of hydroxypyrimidines by identifying their characteristic vibrational frequencies. The key to this distinction lies in the different functional groups present in the hydroxy and oxo forms. The hydroxy tautomer is characterized by an O-H stretching vibration and a C=N bond within the pyrimidine ring, while the oxo tautomer features a C=O (carbonyl) stretching vibration and an N-H bond.

In the solid, liquid, and vapor phases, the equilibrium between these forms can be observed and quantified. nih.gov For instance, the IR spectrum of a hydroxypyrimidine sample will show distinct absorption bands corresponding to the vibrational modes of each tautomer present. The C=O stretch of the oxo form typically appears as a strong band in the region of 1650-1700 cm⁻¹, whereas the O-H stretch of the hydroxy form is found in the higher frequency region of 3200-3600 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the physical state of the sample. nih.gov

Cryogenic gas-phase IR spectroscopy, supported by density functional theory calculations, has proven effective in distinguishing between isomeric and tautomeric forms of related heterocyclic systems, providing a route for their robust identification. chemrxiv.orgchemrxiv.org By isolating molecules at low temperatures, spectral features become sharper and easier to resolve, allowing for a more precise characterization of the individual tautomers present in an equilibrium mixture. researchgate.net

Table 1: Characteristic IR Absorption Frequencies for Hydroxypyrimidine Tautomers

Functional Group Tautomeric Form Approximate Frequency (cm⁻¹) Intensity
O-H stretch Hydroxy (Lactim) 3200 - 3600 Medium-Broad
C=O stretch Oxo (Lactam) 1650 - 1700 Strong
N-H stretch Oxo (Lactam) 3100 - 3500 Medium

Magnetic Circular Dichroism (MCD) Studies on Pyrimidinones

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, offers another sophisticated method for investigating the electronic structure of different tautomers. The MCD spectra are sensitive to the electronic transitions within a molecule, and since the hydroxy and oxo forms of pyrimidines possess different π-electron systems, they exhibit distinct MCD signals. oup.com

Studies on pyrimidinones and related nucleic acid bases have shown that their MCD spectra are typically characterized by Faraday B terms. diva-portal.orgdiva-portal.org The shape and sign of these MCD bands are directly related to the electronic states of the molecule. Theoretical calculations, such as the INDO/S-CI approximation, can be used to calculate transition energies, oscillator strengths, and Faraday B terms, which can then be compared with experimental results to confirm the tautomeric structure. oup.com The agreement between calculated and experimental MCD spectra for π*←π transitions has been shown to be a reliable method for discussing lactim-lactam tautomerism in these systems. oup.com The B term shape of the MCD spectra of pyrimidine bases can be effectively reproduced by computational models, further aiding in the structural assignment of tautomers. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomeric Equilibrium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the qualitative and quantitative analysis of tautomeric equilibria in solution. Both ¹H and ¹³C NMR provide critical data for identifying the predominant tautomeric form and calculating the equilibrium constant.

¹H NMR Spectroscopy: The chemical shifts of protons, particularly those attached to heteroatoms (N-H and O-H) and those on the heterocyclic ring, are highly sensitive to the tautomeric state. In the oxo (lactam) form, an N-H proton signal is expected, while the hydroxy (lactim) form would show an O-H proton signal. However, these signals can be broad and may exchange with solvent protons, making them less reliable for quantification. The chemical shifts of the ring protons are also distinct for each tautomer due to differences in electron distribution. Variable temperature NMR studies can provide further insight into the dynamics of the equilibrium. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR is particularly powerful for analyzing hydroxypyrimidine tautomerism. researchgate.net The carbon chemical shifts, especially of the carbons directly involved in the tautomerization, show significant differences. The most indicative signal is that of the carbon at position 4 (and 6), which is a C-O carbon in the hydroxy form and a C=O (carbonyl) carbon in the oxo form. The carbonyl carbon of the oxo tautomer resonates at a much lower field (higher ppm value) compared to the C-O carbon of the hydroxy tautomer. The intensity ratio of these signals can be used to directly calculate the tautomeric composition in solution. researchgate.net Studies on 4-hydroxypyrimidines have shown that the signal from the carbonyl carbon atom is the most sensitive to the tautomer's structure. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Tautomer Distinction

Carbon Atom Tautomeric Form Approximate Chemical Shift (ppm)
C4/C6 Carbonyl (C=O) Oxo (Lactam) 160 - 180

Influence of Solvent and Environmental Factors on Tautomeric Equilibria

The position of the tautomeric equilibrium in hydroxypyrimidine systems is highly dependent on the surrounding environment, particularly the solvent. rsc.org Factors such as solvent polarity, dielectric constant, and hydrogen-bonding capability can significantly shift the equilibrium from one tautomeric form to another. researchgate.netnih.gov

In the gas phase or in nonpolar solvents, the less polar hydroxy (lactim) form is often favored. voer.edu.vn However, in polar solvents, especially those capable of hydrogen bonding like water or ethanol, the equilibrium tends to shift towards the more polar oxo (lactam) form. voer.edu.vnnih.gov This is because the larger dipole moment of the oxo tautomer is better stabilized by the polar solvent molecules. mdpi.com

For example, the equilibrium of 2-hydroxypyridine, a related system, favors the hydroxy form in the gas phase but shifts significantly to the pyridone (oxo) form in polar solvents like water. voer.edu.vn Similarly, for 4-hydroxypyrimidines, the fraction of the zwitterionic oxo form is dependent on the proton-donor power and dielectric constant of the solvent. researchgate.net Theoretical studies using both continuum solvent models and the inclusion of explicit solvent molecules have highlighted the critical role of specific solute-solvent interactions, such as hydrogen bonds, in stabilizing one tautomer over another. nih.govmdpi.com The ability of a solvent to act as a hydrogen bond donor or acceptor can dramatically influence the tautomerization process. nih.gov

Table 3: General Influence of Solvent on Hydroxypyrimidine Tautomeric Equilibrium

Solvent Type Predominant Tautomer Rationale
Gas Phase / Nonpolar (e.g., hexane) Hydroxy (Lactim) Lower intrinsic polarity and dipole moment.
Polar Aprotic (e.g., DMSO) Oxo (Lactam) Stabilization of the larger dipole moment of the oxo form.

Advanced Theoretical and Computational Studies of 4 Phenyl 5 Methyl 6 Hydroxypyrimidine

Quantum Chemical Characterization of Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecules. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Phenyl-5-methyl-6-hydroxypyrimidine, this involves calculating key bond lengths, bond angles, and dihedral angles. While specific DFT data for the title compound is not available, studies on highly analogous compounds like 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate provide valuable insights into its expected structural parameters. jacsdirectory.comjacsdirectory.com

The optimization process reveals that the pyrimidine (B1678525) and phenyl rings are not coplanar. The dihedral angle between the two rings is a critical parameter determined through conformational analysis, which explores the energy of the molecule as a function of bond rotations. This rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrimidine ring. The optimized geometry for a similar pyrimidine derivative shows the benzene ring to be planar, while the pyrimidine-containing ring is non-planar. jacsdirectory.com

Table 1: Predicted Geometrical Parameters of an Analogous Pyrimidine Derivative (Data based on DFT/B3LYP/6-311G(d,p) calculations for 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) jacsdirectory.com

ParameterBondPredicted Value (Å)
Bond LengthC10-C121.3602
Bond LengthC13-O201.2168
Bond LengthC11-O261.2161

Note: The atom numbering corresponds to the specific structure in the cited study and serves an illustrative purpose.

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical spectra are crucial for interpreting and assigning the peaks observed in experimental IR spectra. ajchem-a.comnih.gov

For this compound, key vibrational modes would include:

O-H Stretching: A characteristic broad band is expected due to the hydroxyl group, typically in the 3200-3600 cm⁻¹ region, influenced by hydrogen bonding.

N-H Stretching: The pyrimidine ring's N-H tautomer would show stretching vibrations around 3100-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations from both the phenyl and pyrimidine rings are anticipated in the 3000-3100 cm⁻¹ range. ajchem-a.com

C=N and C=C Stretching: Vibrations for the pyrimidine ring bonds are expected in the 1400-1650 cm⁻¹ region.

C-O Stretching: The hydroxyl C-O bond stretching would appear in the 1000-1260 cm⁻¹ range.

DFT calculations on similar molecules, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and various methyl-pyrimidines, have shown excellent agreement between theoretical and experimental frequencies after applying appropriate scaling factors. ajchem-a.comnih.govresearchgate.net

Table 2: Typical Vibrational Frequency Ranges for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600
C-H (Aromatic)Stretching3000 - 3100
C=N (Ring)Stretching1600 - 1650
C=C (Aromatic Ring)Stretching1400 - 1600

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that signifies the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyrimidine ring, which is activated by the hydroxyl and methyl groups. The LUMO is likely distributed across the π-system of both the pyrimidine and phenyl rings. DFT studies on 4-Phenylpyrimidine and other derivatives show that the HOMO and LUMO are typically π-type orbitals distributed across the aromatic systems. researchgate.netnih.gov

Table 3: Illustrative FMO Energies from a Related Pyrimidine Derivative (Data based on DFT calculations for 4-Phenylpyrimidine) researchgate.net

ParameterEnergy (eV)
EHOMO-6.6713
ELUMO-1.6867
HOMO-LUMO Gap (ΔE)4.9846

Electronic Delocalization and Aromaticity Quantification

Aromaticity is a key concept in chemistry related to cyclic delocalization of π-electrons, which imparts significant stability. While the phenyl ring is classically aromatic, the hydroxypyrimidine ring also possesses aromatic character. This can be quantified using various computational indices.

Methods to quantify aromaticity include:

Structural Indices: Such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the equalization of bond lengths within the ring.

Electronic Indices: These are based on electron delocalization. Examples include the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU). These indices measure the extent of electron sharing between atoms in the ring.

Magnetic Indices: The Nucleus-Independent Chemical Shift (NICS) is a popular method that calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.

For this compound, these calculations would quantify the degree of aromaticity in both the phenyl and pyrimidine rings, providing insight into the electronic communication between the two ring systems.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack together in the solid state is governed by intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and material properties.

Hydrogen bonds are the most significant directional interactions dictating the supramolecular assembly of this compound. The molecule possesses both hydrogen bond donors (the hydroxyl group and the pyrimidine N-H in its tautomeric form) and acceptors (the pyrimidine nitrogen atoms and the hydroxyl oxygen).

This functionality allows for the formation of robust and predictable hydrogen-bonding motifs, such as:

O-H···N interactions: The hydroxyl group can donate a hydrogen bond to a nitrogen atom of an adjacent pyrimidine ring.

N-H···N interactions: In the appropriate tautomeric form, the pyrimidine ring's N-H can donate to a nitrogen acceptor on a neighboring molecule.

O-H···O interactions: The hydroxyl group can also form hydrogen bonds with the oxygen of another hydroxyl group.

These interactions can lead to the formation of various supramolecular structures, including dimers, chains (catemers), or more complex 2D and 3D networks. researchgate.net The specific network formed influences the crystal's density, stability, and other physical properties. The interplay of these strong hydrogen bonds with weaker interactions like π-π stacking (between phenyl and/or pyrimidine rings) and C-H···π interactions ultimately defines the final crystal packing. Studies on similar heterocyclic compounds often reveal complex networks where multiple types of hydrogen bonds cooperate to form the solid-state architecture. nih.govnih.gov

π-π Stacking and Other Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonding and π-π stacking, are fundamental forces that dictate the assembly of molecules in the solid state. nih.gov In aromatic systems like this compound, π-π stacking interactions involving the phenyl and pyrimidine rings are particularly significant. researchgate.net These interactions, though weaker than covalent bonds, play a crucial role in the formation and stability of supramolecular structures. nih.gov

The analysis of crystal structures of similar pyrimidine derivatives provides a framework for understanding these forces. For instance, in the crystal packing of related compounds like methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, strong parallel π-π stacking interactions are observed between the phenyl moieties. mdpi.com These interactions are characterized by specific geometric parameters, such as the distance between the centroids of the aromatic rings. mdpi.com

Table 1: Example of π-π Stacking Parameters in a Related Pyrimidine Derivative

Interaction Type Geometric Parameter Measured Value
Phenyl-Phenyl Stacking Centroid-Centroid Distance 4.03(6) Å
Phenyl-Phenyl Stacking Angle between Centroid-Vector and Plane Normal 17.7(4)°

Data based on a structurally similar compound, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, to illustrate typical interaction parameters. mdpi.com

Prediction and Validation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data.

UV-Visible Absorption Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a common computational method used to simulate the UV-Visible absorption spectra of molecules. researchgate.net These simulations can accurately reproduce the shape and maximum absorption wavelengths (λmax) of experimental spectra. researchgate.net For related phenylpyrimidine complexes, TD-DFT calculations have shown that the weak, lowest energy bands are often associated with HOMO-LUMO transitions. researchgate.net By comparing the simulated spectra with those recorded in solvents like CH2Cl2, researchers can assign specific electronic transitions to the observed absorption bands. researchgate.net This correlation between theoretical and experimental spectra is vital for understanding the electronic structure of the compound.

Table 2: Illustrative Comparison of Experimental and Simulated UV-Vis Absorption Maxima (λmax) for Phenylpyrimidine-type Complexes

Compound Type Experimental λmax (nm) Simulated λmax (nm) Associated Transition
Phenylpyrimidine Complex A 427 Matches reasonably well HOMO-LUMO
Phenylpyrimidine Complex B 466 Matches reasonably well LLCT/MLCT
Phenylpyrimidine Complex C 504 Matches reasonably well LLCT/MLCT

This table presents conceptual data based on findings for various phenylpyrimidine complexes to demonstrate the correlation between experimental and simulated values. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical calculations are also used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. liverpool.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide predicted chemical shifts that are in good agreement with experimental data obtained in solvents like DMSO-d6 or CDCl3. mdpi.commdpi.com The accuracy of these predictions is often evaluated by calculating the Root Mean Square (RMS) error between the observed and calculated values. liverpool.ac.uk For pyrimidine derivatives, computational studies have successfully predicted the chemical shifts for protons and carbons of the pyrimidine core, the phenyl ring, and substituent groups like methyl moieties. mdpi.commdpi.com These predictions aid in the unambiguous assignment of complex NMR spectra. liverpool.ac.uk

Table 3: Example Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Phenylpyrimidine

Nucleus Group Experimental δ (ppm) Calculated δ (ppm)
¹H C-5-CH₃ 2.81 In agreement
¹H Ph 7.56–7.73 In agreement
¹³C C-5-CH₃ 22.5 In agreement
¹³C Ph 129.4, 129.8, 133.4 In agreement

Data derived from a related compound, 2-(methylthio)-5-methyl-6-nitro-4-phenyl- nih.govresearchgate.netliverpool.ac.uktriazolo[1,5-a]pyrimidine, to illustrate the principle of NMR prediction. mdpi.com

X-ray Crystallography and Correlation with Computational Data

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com To complement this experimental data, the molecular geometry can be optimized using computational methods, such as DFT with the B3LYP functional. mdpi.com

A strong correlation between the experimental X-ray data and the calculated geometric parameters serves to validate the computational model. mdpi.com The agreement is often quantified by calculating the Mean Absolute Error (MAE) between the experimental and theoretical values for bond distances and angles. mdpi.com For molecules in this class, MAE values are typically small, indicating that the computational methods accurately reproduce the real molecular structure. mdpi.com This combined approach of X-ray crystallography and computational modeling provides a comprehensive understanding of the molecule's geometric properties. mdpi.com

Table 4: Illustrative Correlation of Experimental (X-ray) and Calculated (DFT/B3LYP) Geometric Parameters

Parameter Bond/Angle Experimental Value Calculated Value
Bond Length C-N (pyrimidine) ~1.3-1.4 Å In good agreement
Bond Length C-C (phenyl) ~1.38-1.40 Å In good agreement
Bond Angle C-N-C (pyrimidine) ~115-125° In good agreement
Dihedral Angle Phenyl-Pyrimidine Varies In good agreement

This table presents typical ranges and expected correlations for pyrimidine derivatives based on published studies on analogous structures. mdpi.commdpi.com

Research Applications and Prospects in Advanced Organic Synthesis and Materials Science

4-Phenyl-5-methyl-6-hydroxypyrimidine as a Scaffold in Rational Drug Design and Agrochemical Development

The pyrimidine (B1678525) scaffold is a cornerstone in the development of a vast array of therapeutic agents and agrochemicals. nih.govnih.gov Its ability to mimic endogenous nucleobases allows for interaction with a multitude of biological targets. researchgate.net The introduction of a phenyl group at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 6-position can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

In the realm of rational drug design , the phenyl group can engage in π-π stacking interactions with aromatic residues in enzyme active sites or receptors. researchgate.net The methyl group can provide a strategic steric hindrance to orient the molecule within a binding pocket or enhance its metabolic stability. The hydroxyl group is a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. mdpi.com This combination of functional groups makes this compound a promising starting point for the design of inhibitors for various enzymes, such as kinases, proteases, and dihydrofolate reductase, which are implicated in a range of diseases including cancer and infectious diseases. researchgate.net For instance, phenylpyrimidine derivatives have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS), where the phenyl ring plays a crucial role in binding affinity. ekb.eg

Compound ClassBiological TargetTherapeutic Area
Phenylpyrimidine DerivativesInducible Nitric Oxide Synthase (iNOS)Anti-inflammatory
Aminopyrimidine DerivativesDihydrofolate Reductase (DHFR)Antibacterial
Hydroxypyrimidine AnalogsMetalloenzymesAnticancer, Antibacterial

In agrochemical development , pyrimidine derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides. wikipedia.org The mode of action often involves the inhibition of essential enzymes in pests or weeds. For example, certain functionalized pyrimidines have shown pre-emergent herbicidal activity. alfa-chemistry.com The structural motifs present in this compound could be exploited to design new agrochemicals with improved efficacy and selectivity. The phenyl and methyl groups can enhance the lipophilicity of the molecule, facilitating its penetration through plant cuticles or insect exoskeletons. The hydroxyl group could be involved in binding to the target enzyme. Furthermore, pyrimidine derivatives have been explored as plant growth regulators, suggesting another avenue for the application of this scaffold in agriculture. nih.govnih.govrsc.org

Compound ClassAgrochemical ApplicationMode of Action
Functionalized PyrimidinesHerbicidalEnzyme Inhibition
Phenyl Pyrimidine DerivativesInsecticidalInsect Growth Regulation
Mercapto-hydroxypyrimidine DerivativesPlant Growth RegulationAuxin/Cytokinin-like activity

Exploration of Pyrimidine-Based Scaffolds for Functional Materials

The electron-deficient nature of the pyrimidine ring, combined with the potential for π-conjugation and intermolecular interactions, makes it an attractive building block for a variety of functional materials . alfa-chemistry.com The incorporation of a phenyl group can extend the π-conjugated system, influencing the material's electronic and photophysical properties. The hydroxyl and methyl groups can direct the self-assembly of molecules in the solid state through hydrogen bonding and steric effects, respectively.

Pyrimidine derivatives have been extensively investigated for their applications in organic electronics . researchgate.net Their electron-accepting properties make them suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic solar cells. alfa-chemistry.comspiedigitallibrary.org The presence of both electron-donating (hydroxyl) and electron-withdrawing (pyrimidine ring) moieties in this compound could lead to intramolecular charge transfer (ICT) characteristics, which are desirable for creating luminescent materials. researchgate.net Indeed, many pyrimidine-based compounds exhibit strong fluorescence and have been utilized as emitters in OLEDs. researchgate.netnih.gov

Another promising area is the development of materials with nonlinear optical (NLO) properties. The push-pull electronic nature that can arise from appropriate substitution on the pyrimidine ring can lead to large second- and third-order NLO responses. rsc.orgresearchgate.netnih.gov Such materials are of interest for applications in optical data processing and telecommunications. researchgate.net

Furthermore, the ability of the hydroxypyrimidine moiety to act as a ligand for metal ions opens up the possibility of constructing metal-organic frameworks (MOFs) . mdpi.comacs.org These porous crystalline materials have applications in gas storage, separation, and catalysis. The specific arrangement of the phenyl, methyl, and hydroxyl groups in this compound could lead to the formation of MOFs with unique topologies and functionalities. rsc.orgmdpi.comresearchgate.net

Material ClassPotential ApplicationKey Property
Pyrimidine-based SemiconductorsOrganic Light-Emitting Diodes (OLEDs)Electron-transporting, Luminescence
Push-pull Pyrimidine ChromophoresNonlinear Optics (NLO)High hyperpolarizability
Hydroxypyrimidine-based MOFsGas Storage, CatalysisPorosity, Active Metal Sites

Role of Hydroxypyrimidines in Catalyst Development and Asymmetric Organocatalysis

The hydroxyl group at the 6-position of the pyrimidine ring is poised to play a significant role in catalysis. This functional group can act as a Brønsted acid or a hydrogen bond donor, activating substrates in a catalytic cycle. mdpi.com While the direct use of this compound as a catalyst has not been reported, the principles of organocatalysis suggest its potential.

In asymmetric organocatalysis , the development of bifunctional catalysts that can activate both the nucleophile and the electrophile is a key strategy for achieving high enantioselectivity. The hydroxypyrimidine scaffold could be incorporated into a larger chiral molecule, where the hydroxyl group acts as one of the activating moieties. acs.org The nitrogen atoms in the pyrimidine ring could also participate in catalysis by acting as hydrogen bond acceptors. The presence of the phenyl and methyl groups can create a specific chiral environment around the active site, influencing the stereochemical outcome of the reaction. The hydroxyl group's ability to form hydrogen bonds is a critical feature in many organocatalytic systems, promoting the desired reaction pathway. mdpi.com

Furthermore, hydroxypyrimidine derivatives can serve as ligands for transition metal catalysts. The hydroxyl group and the nitrogen atoms of the pyrimidine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. This could lead to the development of novel catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The chelation of metal ions by hydroxypyrone and hydroxypyridone derivatives is well-established, providing a strong precedent for the potential of hydroxypyrimidines in this area. researchgate.net

Catalysis TypePotential Role of this compoundKey Feature
Asymmetric OrganocatalysisChiral scaffold componentHydrogen bond donating hydroxyl group
Transition Metal CatalysisLigand for metal complexesCoordination via hydroxyl and nitrogen atoms
NanocatalysisSupport for catalytic nanoparticlesSurface functionalization

Future Research Directions in Substituted Pyrimidine Chemistry

The field of substituted pyrimidine chemistry is vibrant and continues to expand, driven by the diverse applications of these versatile heterocycles. rsc.org Future research directions for compounds like this compound are likely to focus on several key areas.

A primary focus will be the continued exploration of their potential in medicinal chemistry . This will involve the synthesis of libraries of analogs with variations in the substituents on the phenyl ring and modifications of the methyl and hydroxyl groups to optimize biological activity against specific targets. ekb.eg The integration of computational modeling and in silico screening will be crucial in guiding the rational design of new drug candidates. researchgate.net

In materials science , the design and synthesis of novel pyrimidine-based materials with tailored electronic and optical properties will remain a significant area of research. This includes the development of more efficient emitters for OLEDs, materials with enhanced NLO properties, and functional MOFs for a range of applications. spiedigitallibrary.orgresearchgate.net The exploration of self-assembly properties and the formation of supramolecular structures will also be of interest.

The application of substituted pyrimidines in catalysis is a relatively underexplored area with considerable potential. Future work will likely involve the design of chiral pyrimidine-based organocatalysts and ligands for asymmetric catalysis. acs.org The development of sustainable and green synthetic methodologies for the preparation of these compounds will also be a priority. spiedigitallibrary.org

Finally, a deeper understanding of the structure-property relationships of substituted pyrimidines is essential for their rational design and application. This will require a combination of advanced synthetic, spectroscopic, and computational techniques to elucidate how the nature and position of substituents on the pyrimidine ring influence its chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Phenyl-5-methyl-6-hydroxypyrimidine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with phenyl groups. Key steps include:

  • Substrate Selection : Use 5-methyl-6-hydroxypyrimidine derivatives as starting materials.
  • Coupling Reactions : Employ Suzuki-Miyaura cross-coupling for phenyl group introduction, using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity.
  • Yield Optimization : Adjust reaction time (12–24 hr), temperature (80–100°C), and stoichiometric ratios (1:1.2 for arylboronic acid:pyrimidine) .
    • Data Table :
CatalystTemp (°C)Time (hr)Yield (%)
Pd(PPh₃)₄801265
PdCl₂(dppf)1002478

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (δ 10.5–11.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0984 for C₁₁H₁₁N₂O).
  • X-ray Crystallography : Single-crystal diffraction to resolve bond lengths and angles (e.g., C-N bond ~1.34 Å) .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Perform solubility tests via gravimetric analysis:

  • Dissolve 10 mg of compound in 1 mL solvent (e.g., DMSO, ethanol, chloroform) at 25°C.
  • Filter undissolved material and dry to calculate solubility (mg/mL).
  • Key Findings : High solubility in DMSO (>50 mg/mL), moderate in ethanol (~20 mg/mL), low in water (<1 mg/mL) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps. The hydroxyl group at position 6 acts as an electron-withdrawing group, activating position 4 for nucleophilic attack .
  • Experimental Validation : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF). Monitor regioselectivity via HPLC .
    • Contradiction Analysis : Some studies report competing reactions at position 2 due to resonance stabilization. Resolve by using bulky bases (e.g., DBU) to suppress side reactions .

Q. What strategies mitigate degradation of this compound under oxidative conditions?

  • Methodological Answer :

  • Stability Studies : Expose compound to H₂O₂ (3%) or UV light (254 nm) and monitor degradation via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or use inert atmospheres (N₂) during storage .
  • Data Table :
ConditionHalf-Life (Days)Degradation Product
Ambient Air7Quinazolinone
N₂ Atmosphere>30None

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., CDK2 enzyme). The phenyl group shows hydrophobic interactions with Val18 and Ala31 residues .
  • ADMET Prediction : SwissADME for bioavailability (LogP ~2.1, high GI absorption) and toxicity (AMES test negative) .

Q. What experimental designs resolve contradictions in reported enzyme inhibition mechanisms for this compound?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten studies with varying substrate concentrations. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots.
  • Mutagenesis : Engineer enzyme mutants (e.g., CDK2 T160A) to test binding dependency on specific residues .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Management : Collect organic waste in sealed containers; incinerate via licensed facilities to avoid environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.